3-(2-Carboethoxyphenyl)-1-propene

Description

BenchChem offers high-quality 3-(2-Carboethoxyphenyl)-1-propene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Carboethoxyphenyl)-1-propene including the price, delivery time, and more detailed information at info@benchchem.com.

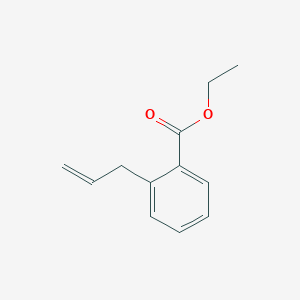

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-prop-2-enylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-7-10-8-5-6-9-11(10)12(13)14-4-2/h3,5-6,8-9H,1,4,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZASWGDPLVFHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432810 | |

| Record name | 3-(2-Carboethoxyphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372510-69-5 | |

| Record name | 3-(2-Carboethoxyphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Reactivity Profile of the Allyl Moiety in Ethyl 2-Allylbenzoate

[1]

Synonyms: 3-(2-Carboethoxyphenyl)-1-propene; Ethyl 2-(2-propenyl)benzoate CAS: 59086-52-1 (Acid form ref); Derivative of 2-Allylbenzoic acid[1]

Executive Summary

This technical guide analyzes the reactivity of the propene group within 3-(2-Carboethoxyphenyl)-1-propene (commonly referred to as Ethyl 2-allylbenzoate ).[1] While the propene moiety possesses the standard reactivity of a terminal alkene (electrophilic addition, radical substitution), its behavior is dominated by the ortho-effect provided by the adjacent carboethoxy (ester) group.

For drug development professionals, this molecule is not merely an olefin; it is a latent heterocycle precursor . The proximity of the nucleophilic ester oxygen to the electrophilic alkene allows for rapid, regioselective cyclization reactions—specifically halolactonization and metal-catalyzed oxidative cyclization —yielding isochromanones and isocoumarins, which are privileged scaffolds in medicinal chemistry.

Part 1: Structural Analysis & The Ortho-Effect[1]

The reactivity of the propene group cannot be viewed in isolation. The molecule exists in a conformational equilibrium where the

Electronic Environment

-

The Olefin (Propene Group): Acts as a nucleophile in electrophilic additions. The terminal double bond is accessible, but the internal carbon (C2 of the propene chain) is shielded by the aromatic ring.

-

The Ester (Neighboring Group): The carbonyl oxygen is a weak nucleophile. However, upon activation of the alkene by an electrophile (

), the local concentration of this oxygen is effectively infinite, driving 5-exo-trig or 6-endo-trig cyclizations over intermolecular reactions.[1]

Reactivity Divergence Pathway

The following diagram illustrates how the fate of the propene group is determined by the reaction conditions.

Figure 1: Divergent reactivity pathways. Note that cyclization (Path 2/3) is favored when the alkene is activated, utilizing the ortho-ester as an internal nucleophile.

Part 2: Electrophilic Cyclization (Iodolactonization)[1][2]

The most critical reaction for this scaffold in drug synthesis is iodolactonization . Unlike simple alkenes that form vicinal dihalides (e.g., 1,2-dibromopropane), the propene group here undergoes intramolecular capture.

Mechanism[2][3][4][5]

-

Activation: The iodine molecule (

) complexes with the alkene -

Cyclization: The ester carbonyl oxygen attacks the activated alkene.

-

Regioselectivity:[1][2] The attack typically follows Baldwin’s rules. For this substrate, 6-endo-trig or 5-exo-trig modes are possible, but the formation of the isochroman-1-one (6-membered lactone) is thermodynamically driven, often accompanied by the loss of the ethyl group (hydrolysis) or via an imidate-like intermediate depending on exact conditions.[1]

-

-

Outcome: The result is a bicyclic lactone with an exocyclic iodomethyl group, a versatile handle for further substitution (e.g., azide displacement for amines).

Comparative Data: Cyclization vs. Addition[2]

| Reagent | Conditions | Primary Product | Mechanism Type |

| Iodolactone (Cyclic) | Electrophilic Cyclization | ||

| Dibromide (Linear) | Electrophilic Addition | ||

| Epoxide (Linear) | Concerted Oxidation | ||

| Isocoumarin (Cyclic) | Wacker-type Oxidation |

Part 3: Palladium-Catalyzed Functionalization[1]

The propene group serves as a handle for constructing isocoumarins via Pd(II) catalysis. This is distinct from the standard Heck reaction.

Oxidative Cyclization Logic

In the presence of

-

Step 1: Coordination of Pd(II) to the propene double bond.

-

Step 2: Nucleopalladation by the ester oxygen.[1]

-

Step 3:

-hydride elimination to restore the double bond (forming an isocoumarin) or protonolysis (forming a dihydroisocoumarin).[1]

This pathway is essential for synthesizing natural products like Thunberginols .[1]

Part 4: Validated Experimental Protocol

Protocol: Iodolactonization of Ethyl 2-allylbenzoate to 3-(iodomethyl)isochroman-1-one. Objective: High-yield conversion of the propene moiety into a lactone scaffold.

Reagents & Materials[2][6][7][8][9][10][11]

-

Substrate: Ethyl 2-allylbenzoate (1.0 equiv)

-

Iodine Source:

(2.0 equiv)[1] -

Base:

(saturated aq.[1] solution or solid suspension)[1] -

Solvent:

(DCM) or -

Quench:

(Sodium thiosulfate)[1]

Step-by-Step Methodology

-

Preparation: Dissolve Ethyl 2-allylbenzoate (e.g., 1.0 mmol, 190 mg) in DCM (10 mL) in a round-bottom flask shielded from light (aluminum foil).

-

Base Addition: Add saturated aqueous

(10 mL). The biphasic system acts as a buffer to neutralize the HI generated, preventing acid-catalyzed side reactions. -

Cyclization Initiation: Add solid

(2.0 mmol, 508 mg) in one portion at -

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 3–6 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting material (

) should disappear, replaced by a lower

-

-

Quench: Pour the mixture into a separatory funnel containing saturated aqueous

. Shake until the iodine color (purple/brown) fades to colorless. -

Workup: Extract the aqueous layer with DCM (3 x 10 mL). Dry combined organics over

, filter, and concentrate in vacuo. -

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol Validation Logic (Self-Check)

-

Visual Check: Loss of iodine color upon quenching confirms consumption of excess reagent.

-

NMR Validation:

-

Proton NMR (

): Disappearance of the terminal alkene signals ( -

Carbon NMR (

): Shift of the carbonyl carbon from

-

Figure 2: Operational workflow for the iodolactonization protocol.

References

-

Larock, R. C., & Hightower, T. R. (1993). Synthesis of isocoumarins and

-pyrones via electrophilic cyclization.[1] The Journal of Organic Chemistry. -

Bougault, J. (1904). Iodolactonization methodology (Foundational Reference). Comptes Rendus.

-

Yue, D., & Larock, R. C. (2002). Synthesis of 3,4-disubstituted isocoumarins by the palladium-catalyzed annulation of 2-alkynylbenzoates.[1][3] The Journal of Organic Chemistry.

-

PubChem Compound Summary. (2024). 3-(2-Carboethoxyphenyl)-1-propene (Ethyl 2-allylbenzoate).[1] National Center for Biotechnology Information.[1] [1]

An In-Depth Technical Guide to the Stability and Degradation Pathways of 3-(2-Carboethoxyphenyl)-1-propene (Ethyl 2-allylbenzoate)

Introduction

3-(2-Carboethoxyphenyl)-1-propene, more systematically known as ethyl 2-allylbenzoate, is an aromatic ester with significant potential as a versatile intermediate in organic synthesis. Its structure, comprising an ethyl benzoate core functionalized with an allyl group, presents unique chemical characteristics that are crucial for its application in the development of novel pharmaceuticals and other specialty chemicals. The stability of this molecule is paramount, as its degradation can lead to the formation of impurities that may affect the efficacy, safety, and shelf-life of the final product.

This technical guide provides a comprehensive analysis of the stability and degradation pathways of ethyl 2-allylbenzoate. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the molecule's intrinsic stability, its susceptibility to various stress conditions, and the methodologies required to assess its degradation profile. By elucidating the causality behind experimental choices and grounding all claims in authoritative references, this document serves as a self-validating system for understanding and mitigating the degradation of this important chemical entity.

Section 1: Physicochemical Properties and Intrinsic Stability

The stability of ethyl 2-allylbenzoate is intrinsically linked to its molecular structure, which features three key functional groups: an ester, an aromatic ring, and an allyl group. Each of these moieties contributes to the overall reactivity and potential degradation pathways of the molecule.

| Property | Value |

| Chemical Formula | C12H14O2 |

| Molar Mass | 190.24 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approx. 265-267 °C |

| Solubility | Insoluble in water; soluble in organic solvents |

The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions.[1][2] The allyl group's double bond is a site for potential oxidation, while the adjacent methylene group has activated C-H bonds that can be targeted by radical reactions.[3] The benzene ring is generally stable but can be influenced by the activating nature of its substituents.

Section 2: Primary Degradation Pathways

The principal degradation pathways for ethyl 2-allylbenzoate are hydrolysis and oxidation, driven by the reactivity of the ester and allyl functional groups, respectively.

Hydrolytic Degradation

Esters can be cleaved back into a carboxylic acid and an alcohol through reaction with water, a process that can be catalyzed by either acid or base.[1]

-

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to yield 2-allylbenzoic acid and ethanol.

-

Base-Promoted Hydrolysis (Saponification) : In the presence of a base, such as sodium hydroxide, the hydroxide ion directly attacks the carbonyl carbon.[4] This reaction is irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt (sodium 2-allylbenzoate), which is resistant to further nucleophilic attack.[1][5] Subsequent acidification is required to obtain the free carboxylic acid.[2]

Caption: Potential oxidative degradation products of ethyl 2-allylbenzoate.

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions. According to ICH Q1B guidelines, photostability testing is a crucial part of stress testing for new drug substances. [6][7]Light can promote both oxidative degradation and isomerization of the allyl group. [8]The process involves evaluating the substance both in solid form and in solution to understand its intrinsic photosensitivity. [9]

Thermal Degradation

At elevated temperatures, thermal decomposition can occur. For esters, this can involve complex free-radical chain reactions leading to the formation of a variety of smaller molecules and high molecular weight oligomers. [10]Stress testing under thermal conditions (e.g., >40°C) is a standard component of forced degradation studies. [11]

Section 3: Experimental Design for Stability Assessment

To thoroughly investigate the stability of ethyl 2-allylbenzoate, a forced degradation study is essential. [12]These studies, also known as stress testing, deliberately degrade the sample to identify potential degradation products and establish degradation pathways. [13][14]

Forced Degradation (Stress Testing) Protocol

The objective is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical methods can detect the changes without the sample being completely destroyed. [13][15] Stock Solution Preparation: Prepare a stock solution of ethyl 2-allylbenzoate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

-

Heat the mixture at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration for analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

-

Keep the mixture at room temperature for a specified period (e.g., 30 min, 1, 2, 4 hours).

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the mixture at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot and dilute for analysis.

-

-

Thermal Degradation:

-

Place the solid ethyl 2-allylbenzoate in a controlled temperature oven at a temperature significantly higher than recommended storage (e.g., 70°C).

-

Expose the sample for a defined period (e.g., 1, 3, 7 days).

-

At each time point, dissolve a weighed amount of the solid in the solvent for analysis.

-

-

Photodegradation:

-

Expose the solid substance and a solution of the substance to a light source that produces a combined visible and UV output, as specified by ICH Q1B guidelines (e.g., 1.2 million lux hours of visible light and 200 watt hours/square meter of UV-A light). [16] * Simultaneously, prepare a "dark control" sample by wrapping it in aluminum foil and exposing it to the same temperature conditions. [7] * After exposure, prepare the samples for analysis.

-

Caption: Workflow for a forced degradation study.

Section 4: Analytical Methodologies for Degradation Monitoring

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. [12]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for stability testing due to its high sensitivity and resolving power. [17]

-

Rationale: A reversed-phase HPLC method is ideal for this application. The parent compound, ethyl 2-allylbenzoate, is relatively non-polar. Its primary hydrolytic degradation product, 2-allylbenzoic acid, is more polar. This difference in polarity allows for effective separation on a C18 column.

-

Typical Method Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detector: UV detector set at a wavelength where both the parent and potential degradants have significant absorbance (e.g., 230 nm). A photodiode array (PDA) detector is preferable to assess peak purity.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for identifying unknown degradation products. [17]MS provides mass-to-charge ratio (m/z) data, which helps in elucidating the structures of the impurities formed under stress conditions.

| Analytical Technique | Purpose |

| HPLC-UV/PDA | Separation and quantification of parent compound and degradation products; assessment of peak purity. |

| LC-MS | Structural elucidation and identification of unknown degradation products. |

| NMR Spectroscopy | Definitive structural confirmation of isolated degradation products. |

| FTIR Spectroscopy | Identification of changes in functional groups during degradation. |

Section 5: Summary of Findings and Stabilization Strategies

The forced degradation studies on ethyl 2-allylbenzoate reveal two primary degradation pathways: hydrolysis of the ester group and oxidation of the allyl side chain.

-

Likely Degradants:

-

Hydrolysis: 2-Allylbenzoic acid, Ethanol

-

Oxidation: Epoxides, diols, aldehydes, and ketones derived from the allyl group.

-

Stabilization and Storage Recommendations:

To ensure the long-term stability of ethyl 2-allylbenzoate, the following strategies are recommended:

-

Control of pH: Avoid exposure to strong acids and bases. If used in a formulation, the pH should be maintained in a neutral range (pH 6-8) to minimize hydrolysis.

-

Protection from Light: Store the compound in amber-colored or opaque containers to prevent photodegradation. [8]3. Inert Atmosphere: To prevent oxidation, store under an inert atmosphere, such as nitrogen or argon, especially for long-term storage.

-

Temperature Control: Store at controlled room temperature or under refrigerated conditions to minimize thermal degradation.

-

Avoidance of Oxidizing Agents: Keep the compound away from peroxides and other strong oxidizing agents.

By understanding the inherent liabilities of the ethyl 2-allylbenzoate structure and implementing these stabilization strategies, researchers and developers can ensure the quality and integrity of this valuable synthetic intermediate throughout its lifecycle.

References

-

International Council for Harmonisation. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

-

ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

Scribd. (n.d.). Chemistry Lab: Base Hydrolysis Experiment. Retrieved from [Link]

-

Sampled. (2023, July 19). Meet the expert: The Importance of Photostability Testing. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the photoWacker‐Tsuji oxidation of allylbenzene.... Retrieved from [Link]

-

LibreTexts Chemistry. (2020, May 30). 22.6: Ester Chemistry. Retrieved from [Link]

-

SGS. (n.d.). Photostability. Retrieved from [Link]

-

SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]

-

CPL. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Retrieved from [Link]

-

Hong, W.-H., et al. (2005). Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. Industrial & Engineering Chemistry Research, 44(5), 1264-1270. Retrieved from [Link]

-

Quora. (2025, March 15). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution?. Retrieved from [Link]

-

Shinde, V. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. Retrieved from [Link]

-

Lee, M., et al. (2023). Selective Oxidation of Allylbenzene to Cinnamaldehyde over BiMoOx‐Loaded CoFeMoOx Catalysts and Its Reaction Mechanism. Industrial & Engineering Chemistry Research, 62(20), 7856-7865. Retrieved from [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Retrieved from [Link]

-

Blessy, M., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). Retrieved from [Link]

-

Li, Z., & Li, C.-J. (2007). Allylic, Benzylic, and Propargylic Oxidation. In Science of Synthesis. Retrieved from [Link]

-

Lee-Ruff, E., & Ablenas, F. J. (1989). Oxidation of allyl and benzyl ethers by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). Canadian Journal of Chemistry, 67(4), 699-702. Retrieved from [Link]

-

Grant, C. (n.d.). Measuring Thermal Degradation of a Polyol Ester Lubricant in Liquid Phase. Retrieved from [Link]

-

van der Heijden, G., et al. (2015). Isomerization of Allylbenzenes. Chemical Reviews, 115(1), 1-36. Retrieved from [Link]

-

BrainKart. (2017, June 8). Degradation of Aromatic Ring Compounds. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Bacterial Degradation of Aromatic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. Retrieved from [Link]

-

Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. scribd.com [scribd.com]

- 5. quora.com [quora.com]

- 6. database.ich.org [database.ich.org]

- 7. 3 Important Photostability Testing Factors [sampled.com]

- 8. certified-laboratories.com [certified-laboratories.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]

- 11. veeprho.com [veeprho.com]

- 12. onyxipca.com [onyxipca.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. scispace.com [scispace.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Photostability | SGS [sgs.com]

- 17. sepscience.com [sepscience.com]

Methodological & Application

Application Notes and Protocols: The Heck Coupling of 3-(2-Carboethoxyphenyl)-1-propene in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Heck Reaction

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides or triflates with alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has revolutionized the construction of complex molecular architectures, finding widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[3] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their contributions to palladium-catalyzed cross-coupling reactions. The reaction's tolerance of a wide variety of functional groups and its often high stereoselectivity make it an invaluable tool for medicinal chemists and process developers.

This guide provides a detailed exploration of the Heck coupling reaction as it pertains to 3-(2-Carboethoxyphenyl)-1-propene and structurally related compounds. We will delve into the mechanistic intricacies of the reaction, provide a comprehensive overview of the critical components and their roles, and present detailed protocols for both intermolecular and intramolecular variants. Furthermore, this document will serve as a practical resource by offering a troubleshooting guide for common challenges encountered during the execution of Heck reactions.

The Catalytic Cycle: A Mechanistic Deep Dive

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[4][5] Understanding this cycle is paramount for rational reaction design and optimization.

Figure 1: The catalytic cycle of the Heck reaction.

1. Oxidative Addition: The cycle commences with the oxidative addition of an aryl or vinyl halide (Ar-X) to a coordinatively unsaturated Pd(0) species, typically bearing two phosphine ligands (L). This step forms a square planar Pd(II) complex. The rate of this step generally follows the trend I > Br > OTf >> Cl, reflecting the bond dissociation energies of the C-X bond.[6]

2. Alkene Coordination and Migratory Insertion: The alkene substrate then coordinates to the Pd(II) center. This is followed by a migratory insertion (carbopalladation) of the alkene into the Pd-Ar bond. This step is typically the regioselectivity-determining step of the reaction. For neutral palladium complexes, the regioselectivity is often governed by sterics, with the aryl group adding to the less substituted carbon of the alkene.[4] In contrast, for cationic palladium complexes, electronic factors can dominate, leading to addition at the more electron-deficient carbon.[4]

3. syn-β-Hydride Elimination: Following migratory insertion, a hydrogen atom on the carbon adjacent (β) to the palladium-bearing carbon is eliminated in a syn fashion. This step forms the new carbon-carbon double bond of the product and a hydridopalladium(II) complex. The stereochemistry of the product is often determined at this stage, with the trans isomer being the major product due to minimization of steric interactions in the transition state.[4]

4. Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HX from the hydridopalladium(II) complex, a process facilitated by a base. This regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Key Reaction Components: A Comprehensive Overview

The success of a Heck reaction is highly dependent on the judicious selection of several key components. The interplay between the catalyst, ligands, base, and solvent dictates the reaction's efficiency, selectivity, and substrate scope.

| Component | Role and Key Considerations | Examples |

| Palladium Source | The active catalyst is a Pd(0) species, which can be generated in situ from a more stable Pd(II) precursor.[4] | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, Pd(PPh₃)₄ |

| Ligands | Stabilize the Pd(0) catalyst, prevent the formation of palladium black, and influence the reactivity and selectivity of the reaction. Bulky, electron-rich phosphine ligands are often employed for less reactive aryl chlorides.[3] | PPh₃, P(o-tol)₃, P(t-Bu)₃, BINAP, dppf |

| Base | Neutralizes the hydrogen halide (HX) produced during the catalytic cycle, regenerating the Pd(0) catalyst. Both organic and inorganic bases are commonly used. | Et₃N, DIPEA, K₂CO₃, NaOAc, Cs₂CO₃ |

| Solvent | Solubilizes the reactants and catalyst. Polar aprotic solvents are generally preferred. | DMF, DMAc, NMP, acetonitrile, THF, toluene |

| Additives | Can influence the reaction pathway and improve yields. For example, tetraalkylammonium salts (Jeffery conditions) can stabilize the catalyst and accelerate the reaction. Silver salts can promote a cationic pathway by abstracting the halide ligand. | n-Bu₄NCl, n-Bu₄NBr, AgNO₃, Ag₂CO₃ |

Experimental Protocols

Part 1: Intermolecular Heck Coupling of 3-(2-Carboethoxyphenyl)-1-propene with an Aryl Halide

This protocol provides a general procedure for the intermolecular Heck reaction between 3-(2-Carboethoxyphenyl)-1-propene and an aryl halide. Optimization of the specific conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for different aryl halides.

Figure 2: General workflow for an intermolecular Heck reaction.

Materials:

-

Aryl halide (e.g., iodobenzene, bromobenzene) (1.0 mmol)

-

3-(2-Carboethoxyphenyl)-1-propene (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N) (2.0 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 3-(2-Carboethoxyphenyl)-1-propene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Part 2: Intramolecular Heck Reaction: Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones

The intramolecular Heck reaction is a powerful tool for the construction of cyclic systems.[7][8] A relevant application for a substrate analogous to the topic is the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones, which are important scaffolds in medicinal chemistry.[9][10] This can be achieved via the intramolecular cyclization of N-allyl-2-bromobenzamides.

Figure 3: Intramolecular Heck cyclization to form a dihydroisoquinolinone.

Materials:

-

N-allyl-N-aryl-2-bromobenzamide (0.5 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.025 mmol, 5 mol%)

-

Triphenylphosphine (PPh₃) (0.05 mmol, 10 mol%)

-

Potassium carbonate (K₂CO₃) (1.0 mmol)

-

Anhydrous Dimethylformamide (DMF) (5 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a sealed tube, combine N-allyl-N-aryl-2-bromobenzamide (0.5 mmol), Pd(OAc)₂ (0.025 mmol), PPh₃ (0.05 mmol), and K₂CO₃ (1.0 mmol).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous DMF (5 mL).

-

Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the desired 3-methylene-3,4-dihydroisoquinolin-1(2H)-one.[10]

Troubleshooting Common Issues in Heck Coupling Reactions

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | - Inactive catalyst- Insufficiently reactive aryl halide- Low reaction temperature- Inappropriate base or solvent | - Use a fresh palladium source or a more active precatalyst.- Switch to a more reactive aryl halide (I > Br > Cl).- Increase the reaction temperature.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., NMP, DMAc). |

| Formation of Palladium Black | - Catalyst decomposition due to high temperature or presence of oxygen | - Ensure the reaction is performed under a strict inert atmosphere.- Lower the reaction temperature if possible.- Increase the ligand-to-palladium ratio. |

| Poor Regioselectivity | - Competing electronic and steric effects | - Modify the ligand to alter the steric environment around the palladium center.- Change the solvent polarity.- For substrates prone to isomerization, the addition of silver salts may help.[4] |

| Alkene Isomerization | - Reversible β-hydride elimination and re-addition | - Add a halide scavenger like a silver or thallium salt to promote the cationic pathway.- Use a stoichiometric amount of a strong base. |

| Homocoupling of the Aryl Halide | - Presence of oxygen- Inefficient reduction of Pd(II) to Pd(0) | - Thoroughly degas the reaction mixture.- Use a Pd(0) source directly, such as Pd(PPh₃)₄. |

Conclusion

The Heck coupling reaction stands as a robust and versatile method for carbon-carbon bond formation. For substrates such as 3-(2-Carboethoxyphenyl)-1-propene, both intermolecular and intramolecular transformations can be envisioned, leading to a diverse array of valuable chemical entities. A thorough understanding of the reaction mechanism and the influence of each reaction component is crucial for achieving high yields and selectivities. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers and drug development professionals seeking to employ this powerful reaction in their synthetic endeavors. With careful optimization, the Heck reaction can be a highly effective strategy for the construction of complex molecules with applications ranging from materials science to medicinal chemistry.

References

- Heravi, M. M., & Hashemi, E. (2012). Recent applications of the Heck reaction in the synthesis of heterocyclic compounds. Current Organic Chemistry, 16(23), 2759-2795.

- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

- K. C. Majumdar, B. Roy, P. K. Basu, S. K. Ghosh, Synthesis of 3,4-dihydroisoquinolin-1(2H)-ones by intramolecular Heck reaction. Tetrahedron Letters, 2004, 45, 24, 4681-4683.

- Link, J. T. (2002). The intramolecular Heck reaction. Organic Reactions, 1-337.

-

Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

-

Heck Reaction—State of the Art. (2017, September 11). MDPI. Retrieved from [Link]

- Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. (2021). Organic Chemistry Frontiers. Royal Society of Chemistry.

- Majumdar, K. C., Chattopadhyay, B., & Nath, S. (2007). Intramolecular Heck reaction of arylbromides as a route to isoquinolinone derivatives. Letters in Organic Chemistry, 4(3), 209-212.

- Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. (2003, January 1). The Journal of Organic Chemistry.

- The Heck coupling reactions of aryl bromides with styrene. (n.d.).

-

Intramolecular Heck reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Heck reaction - Wikipedia. (n.d.). Retrieved from [Link]

- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013, August 5). Beilstein Journal of Organic Chemistry.

- Steric and Electronic Effects Influencing β-Aryl Elimination in the Pd-catalyzed Carbon–Carbon Single Bond Activation of Triarylmethanols. (2013, January 24). The Journal of Organic Chemistry.

- Regioselective Aerobic Oxidative Heck Reactions with Electronically Unbiased Alkenes: Efficient Access to α-Alkyl Vinylarenes. (n.d.). PMC.

- Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. (2024, April 10). PMC.

-

Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- Heck Reactions with Aryl Chlorides : Studies of Regio- and Stereoselectivity. (2008, August 27). Diva-portal.org.

- Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube.

- Troubleshooting a difficult Heck reaction : r/Chempros. (2024, June 14). Reddit.

Sources

- 1. 3,4-Dihydroisoquinolone synthesis [organic-chemistry.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 7. organicreactions.org [organicreactions.org]

- 8. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. kthmcollege.ac.in [kthmcollege.ac.in]

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with 3-(2-Carboethoxyphenyl)-1-propene

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura cross-coupling with a specific and structurally relevant substrate: 3-(2-Carboethoxyphenyl)-1-propene.

This substrate presents a unique combination of an ortho-substituted aryl halide and an allyl group, which can introduce specific challenges and considerations in the reaction design. This guide will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and discuss critical parameters for achieving optimal outcomes.

Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex.[1][5][6] The cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, an ortho-substituted derivative of 3-(2-Carboethoxyphenyl)-1-propene, assuming a halide is present on the aromatic ring) to a Pd(0) complex. This step forms a Pd(II) intermediate.[5][6][7] The reactivity of the halide typically follows the trend I > Br > OTf >> Cl.[8] For less reactive halides like chlorides, the use of bulky, electron-rich phosphine ligands on the palladium catalyst is often necessary to facilitate this step.[6][9]

-

Transmetalation: This is a crucial step where the organic group from the organoboron species (e.g., a boronic acid or its ester) is transferred to the palladium(II) complex.[3] The presence of a base is critical for this step.[1] The base activates the organoboron compound, making it more nucleophilic and facilitating the transfer of the organic moiety to the palladium center.[1][3][10] The exact mechanism of transmetalation can vary depending on the reaction conditions, but it is often the rate-determining step of the catalytic cycle.[11]

-

Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated as the desired biaryl product. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6][7]

Visualizing the Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-(2-Carboethoxyphenyl)-1-propene derivative (e.g., with a bromo or iodo substituent on the phenyl ring) | ≥98% | Commercially available or synthesized | The position of the halide will influence reactivity. |

| Arylboronic acid or boronic ester | ≥98% | Various | Stability can be enhanced by using pinacol esters.[5] |

| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) | Catalyst grade | Various | Choice of catalyst and ligand is critical.[6] |

| Ligand (e.g., PPh₃, SPhos, XPhos) | ≥98% | Various | Bulky, electron-rich ligands are often preferred.[9] |

| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Anhydrous | Various | The choice of base can significantly affect yield.[1] |

| Solvent (e.g., Toluene, Dioxane, THF) | Anhydrous | Various | A mixture with water is often used. |

| Degassed Water | High Purity | In-house preparation | Essential for reactions run in biphasic conditions. |

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

-

Reaction Setup:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 3-(2-Carboethoxyphenyl)-1-propene derivative (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the ligand (if required, typically in a 1:2 or 1:4 Pd:ligand ratio).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

-

Addition of Reagents:

-

Under the inert atmosphere, add the base (2.0-3.0 eq) to the flask.

-

Add the anhydrous solvent(s) via syringe. If using a biphasic system, add the degassed water.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically between 60-110 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[12]

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Visualizing the Experimental Workflow

Caption: A streamlined workflow for the Suzuki-Miyaura cross-coupling experiment.

Key Considerations and Optimization Strategies

Choice of Catalyst and Ligand

The selection of the palladium source and the accompanying ligand is paramount for a successful Suzuki-Miyaura coupling.[13][14] For sterically hindered substrates, such as those with ortho-substituents, bulky and electron-rich phosphine ligands like SPhos, XPhos, or Buchwald-type ligands are often employed to enhance catalytic activity.[9][15][16] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives.[17]

The Role of the Base

The base plays a multifaceted role in the catalytic cycle.[3][10] Its primary function is to activate the boronic acid for transmetalation.[1] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and nature of the base can influence the reaction rate and the formation of byproducts. For sensitive substrates, milder bases may be necessary.

Solvent Effects

The choice of solvent can significantly impact the reaction outcome. Aprotic polar solvents like dioxane, THF, and toluene are commonly used.[18] Often, a biphasic system with water is employed, which can facilitate the dissolution of the base and the boronate species.[8][19] The use of aqueous conditions also aligns with the principles of green chemistry.[20]

Substrate-Specific Challenges

The 3-(2-Carboethoxyphenyl)-1-propene scaffold introduces specific considerations:

-

Steric Hindrance: The ortho-carboethoxy group can sterically hinder the oxidative addition and reductive elimination steps. This may necessitate the use of more active catalyst systems and higher reaction temperatures.[16][21][22]

-

Allyl Group Reactivity: While generally stable under Suzuki-Miyaura conditions, the allyl group could potentially undergo isomerization or other side reactions, especially at elevated temperatures or with certain catalyst systems. Careful monitoring of the reaction is advised.[23][24]

-

Ester Functionality: The carboethoxy group is generally well-tolerated. However, under strongly basic conditions and high temperatures, hydrolysis of the ester is a potential side reaction. In some specialized cases, the ester itself can be a coupling partner.[25][26]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a more active catalyst/ligand system (e.g., Buchwald ligands)[9]- Screen different bases (e.g., K₃PO₄, Cs₂CO₃)[1]- Increase reaction temperature |

| Formation of Homocoupling Byproducts | - Decomposition of boronic acid- Oxygen contamination | - Use a boronic ester instead of the acid[5]- Ensure rigorous degassing of solvents and use of an inert atmosphere[27] |

| Protodeborylation | - Presence of protic impurities- Unstable boronic acid | - Use anhydrous solvents- Use a more stable boronic ester (e.g., pinacol ester)[5] |

| Ester Hydrolysis | - Excessively strong base- High water concentration and temperature | - Use a milder base (e.g., K₂CO₃)- Minimize water content or reaction time |

Conclusion

The Suzuki-Miyaura cross-coupling of 3-(2-Carboethoxyphenyl)-1-propene derivatives is a powerful method for the synthesis of complex biaryl structures. A thorough understanding of the reaction mechanism and careful consideration of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, are essential for achieving high yields and purity. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to successfully implement this versatile reaction in their synthetic endeavors.

References

-

Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). wiley.com. Retrieved February 22, 2026, from [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). chem.libretexts.org. Retrieved February 22, 2026, from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). yonedalabs.com. Retrieved February 22, 2026, from [Link]

-

Yang, C., Zhang, L., Lu, C., Zhou, S., Li, X., Li, Y., Yang, Y., Li, Y., Liu, Z., Yang, J., Houk, K. N., Mo, F., & Guo, X. (2021, September 17). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. nature.com. Retrieved February 22, 2026, from [Link]

-

Bicontinuous, M., & Maseras, F. (2005, June 4). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. pubs.acs.org. Retrieved February 22, 2026, from [Link]

-

Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025, August 10). sciencedirect.com. Retrieved February 22, 2026, from [Link]

-

Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). mt.com. Retrieved February 22, 2026, from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. ncbi.nlm.nih.gov. Retrieved February 22, 2026, from [Link]

-

Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI. (2021, May 24). mdpi.com. Retrieved February 22, 2026, from [Link]

-

The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.). chemrxiv.org. Retrieved February 22, 2026, from [Link]

-

Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (n.d.). organic-chemistry.org. Retrieved February 22, 2026, from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). organic-chemistry.org. Retrieved February 22, 2026, from [Link]

-

Suzuki reaction - Wikipedia. (n.d.). en.wikipedia.org. Retrieved February 22, 2026, from [Link]

-

Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate. (2025, August 5). researchgate.net. Retrieved February 22, 2026, from [Link]

-

Nolan, S. P. (n.d.). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism - PMC. ncbi.nlm.nih.gov. Retrieved February 22, 2026, from [Link]

-

Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. (2025, September 22). chemical.ai. Retrieved February 22, 2026, from [Link]

-

Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1). chem.ubc.ca. Retrieved February 22, 2026, from [Link]

-

Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism | Request PDF - ResearchGate. (n.d.). researchgate.net. Retrieved February 22, 2026, from [Link]

-

The Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). organicreactions.org. Retrieved February 22, 2026, from [Link]

-

Suzuki–Miyaura cross-couplings of secondary allylic boronic esters - RSC Publishing. (n.d.). pubs.rsc.org. Retrieved February 22, 2026, from [Link]

-

Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. (2023, August 9). vapourtec.com. Retrieved February 22, 2026, from [Link]

-

Li, Z., Rong, D., Yuan, L., Zhao, Z., Dai, F., Chen, L., & Xie, Y. (2024, June 5). Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides - PubMed. pubmed.ncbi.nlm.nih.gov. Retrieved February 22, 2026, from [Link]

-

Gagnon, K. K., & Steves, J. E. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. ncbi.nlm.nih.gov. Retrieved February 22, 2026, from [Link]

-

The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). myers.chemistry.harvard.edu. Retrieved February 22, 2026, from [Link]

-

Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014, February 6). pubs.rsc.org. Retrieved February 22, 2026, from [Link]

-

Clean and fast cross-coupling of aryl halides in one-pot - Beilstein Journals. (2014, April 22). beilstein-journals.org. Retrieved February 22, 2026, from [Link]

-

Lu, G. P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012, April 20). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed. pubmed.ncbi.nlm.nih.gov. Retrieved February 22, 2026, from [Link]

-

Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction | Organometallics - ACS Publications. (2018, November 7). pubs.acs.org. Retrieved February 22, 2026, from [Link]

-

ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF - ResearchGate. (2025, August 10). researchgate.net. Retrieved February 22, 2026, from [Link]

-

Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). chem.rochester.edu. Retrieved February 22, 2026, from [Link]

-

Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. (2025, June 16). pubs.acs.org. Retrieved February 22, 2026, from [Link]

-

Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction - WuXi STA. (n.d.). stapharma.com. Retrieved February 22, 2026, from [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides - Organic Chemistry Portal. (n.d.). organic-chemistry.org. Retrieved February 22, 2026, from [Link]

-

Leadbeater, N. E. (n.d.). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions - PMC. ncbi.nlm.nih.gov. Retrieved February 22, 2026, from [Link]

-

Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - Organic Chemistry Portal. (n.d.). organic-chemistry.org. Retrieved February 22, 2026, from [Link]

-

(E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one - PMC. (n.d.). ncbi.nlm.nih.gov. Retrieved February 22, 2026, from [Link]

-

The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. (n.d.). researchgate.net. Retrieved February 22, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organicreactions.org [organicreactions.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.pku.edu.cn [chem.pku.edu.cn]

- 12. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]

- 13. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. www1.udel.edu [www1.udel.edu]

- 19. vapourtec.com [vapourtec.com]

- 20. mt.com [mt.com]

- 21. Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Suzuki–Miyaura cross-couplings of secondary allylic boronic esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 24. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides [organic-chemistry.org]

- 25. Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. sta.wuxiapptec.com [sta.wuxiapptec.com]

Application Notes and Protocols for the Polymerization of 3-(2-Carboethoxyphenyl)-1-propene and its Derivatives

Introduction

3-(2-Carboethoxyphenyl)-1-propene is a functionalized vinyl aromatic monomer with significant potential for the synthesis of novel polymers. The presence of a carboethoxy group on the phenyl ring offers a versatile handle for post-polymerization modification, influencing the polymer's solubility, thermal properties, and potential for applications in drug delivery, specialty coatings, and advanced materials. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the polymerization of this monomer and its derivatives. We will explore various polymerization techniques, offering detailed protocols and discussing the underlying chemical principles that guide experimental design.

Monomer Characteristics and Reactivity Considerations

3-(2-Carboethoxyphenyl)-1-propene is a substituted styrene, and its reactivity in polymerization is primarily governed by the vinyl group. However, the ortho-substituted carboethoxy group introduces specific electronic and steric effects that must be considered when selecting a polymerization method.

-

Electronic Effects: The ester group is moderately electron-withdrawing, which can influence the electron density of the vinyl group and the stability of potential reactive intermediates (radicals, cations, or anions) during polymerization.

-

Steric Hindrance: The presence of a substituent at the ortho position can sterically hinder the approach of the monomer to the growing polymer chain, potentially affecting the rate of polymerization and the achievable molecular weight.

-

Lewis Basicity: The carbonyl oxygen of the ester group can act as a Lewis base, which can lead to coordination with and potential deactivation of certain catalysts, particularly Lewis acidic species used in Ziegler-Natta and cationic polymerizations.

Recommended Polymerization Strategies

Given the monomer's structure, several polymerization methods can be considered. The choice of method will depend on the desired polymer properties, such as molecular weight, polydispersity, and tacticity.

Free-Radical Polymerization

Free-radical polymerization is a robust and versatile method for a wide range of vinyl monomers. It is generally tolerant of many functional groups, making it a suitable starting point for the polymerization of 3-(2-carboethoxyphenyl)-1-propene.

Causality Behind Experimental Choices:

-

Initiator: Azobisisobutyronitrile (AIBN) is a common choice as it decomposes thermally to produce radicals at a predictable rate, and its decomposition products are less likely to participate in side reactions compared to peroxide initiators.

-

Solvent: Toluene or another aromatic solvent is chosen for its ability to dissolve both the monomer and the resulting polymer, as well as for its relatively high boiling point, which is suitable for thermal initiation.

-

Temperature: The reaction temperature is selected to achieve a suitable rate of initiation from AIBN decomposition.

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from inhibiting the polymerization by scavenging free radicals.[1]

-

Monomer Purification: Purify 3-(2-carboethoxyphenyl)-1-propene by passing it through a column of basic alumina to remove any acidic inhibitors.

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified monomer (e.g., 5.0 g) and AIBN (e.g., 0.05 g, 1 mol% relative to monomer) in anhydrous toluene (25 mL).

-

Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.[2]

-

Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 24 hours).

-

Termination and Precipitation: Cool the reaction to room temperature and pour the viscous solution into a large excess of a non-solvent, such as methanol or hexane, to precipitate the polymer.

-

Purification: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 50 °C) to a constant weight.

Expected Outcome: This method is expected to yield a polymer with a relatively broad molecular weight distribution (polydispersity index, PDI > 1.5). The molecular weight can be controlled to some extent by adjusting the initiator concentration and reaction temperature.

Controlled Radical Polymerization (CRP)

For applications requiring well-defined polymers with controlled molecular weights and narrow PDIs, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are recommended.

Causality Behind Experimental Choices:

-

RAFT Agent: A suitable chain transfer agent (CTA), such as a dithiobenzoate or trithiocarbonate, is crucial for mediating the polymerization in a controlled manner. The choice of CTA depends on the monomer's reactivity.

-

Initiator-to-CTA Ratio: The ratio of initiator to CTA influences the number of polymer chains and, consequently, the final molecular weight.

-

Monomer-to-CTA Ratio: This ratio is the primary determinant of the target molecular weight.

-

Reagents: Prepare a stock solution of the chosen RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate) and AIBN in the reaction solvent (e.g., 1,4-dioxane).

-

Reaction Setup: In a reaction vial, combine the purified monomer, the RAFT agent stock solution, and the AIBN stock solution.

-

Degassing: Deoxygenate the reaction mixture by purging with an inert gas for at least 30 minutes.

-

Polymerization: Immerse the sealed vial in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

-

Monitoring and Termination: Monitor the polymerization progress by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy. The polymerization can be stopped by cooling the reaction and exposing it to air.

-

Purification: Precipitate the polymer in a suitable non-solvent and dry it under vacuum.

Expected Outcome: RAFT polymerization should produce a polymer with a predictable molecular weight and a narrow PDI (typically < 1.3).[1][3]

Anionic Polymerization

Anionic polymerization can produce polymers with very narrow molecular weight distributions and controlled microstructures.[4] However, it is highly sensitive to impurities and the ester group of the monomer.

Causality Behind Experimental Choices:

-

Initiator: An organolithium initiator, such as sec-butyllithium, is a common choice for initiating the polymerization of styrenic monomers.[5]

-

Solvent: A polar aprotic solvent like tetrahydrofuran (THF) is used to solvate the growing anionic chain ends.[5]

-

Low Temperature: The polymerization is conducted at low temperatures (e.g., -78 °C) to minimize side reactions, particularly the reaction of the anionic chain end with the carbonyl group of the ester.[6]

-

High Purity: All reagents and glassware must be rigorously purified and dried to prevent premature termination of the living polymer chains.

-

Rigorous Purification: Dry the monomer over calcium hydride and distill it under reduced pressure. Purify the THF by distillation from a sodium/benzophenone ketyl.

-

Reaction Setup: Assemble a flame-dried Schlenk flask under a high-purity argon atmosphere.

-

Initiation: Cool the purified THF to -78 °C (dry ice/acetone bath). Add the sec-butyllithium initiator dropwise until a faint persistent color indicates the consumption of all impurities, then add the calculated amount of initiator for the desired molecular weight.

-

Polymerization: Slowly add the purified monomer to the initiator solution at -78 °C. The reaction is typically very fast.

-

Termination: After the desired reaction time, terminate the polymerization by adding a proton source, such as degassed methanol.

-

Purification: Allow the solution to warm to room temperature and precipitate the polymer in a non-solvent. Filter and dry the polymer under vacuum.

Expected Outcome: If successful, this method will yield a polymer with a very narrow PDI (typically < 1.1) and a predictable molecular weight.[7] However, there is a significant risk of side reactions involving the ester group.

Ziegler-Natta and Metallocene-Catalyzed Polymerization

These methods are powerful for producing stereoregular polymers from α-olefins.[8][9] However, the Lewis acidic nature of the catalysts makes them susceptible to deactivation by the Lewis basic ester group on the monomer.

Challenges and Considerations:

-

Catalyst Poisoning: The carbonyl oxygen of the carboethoxy group can coordinate to the active metal center of the catalyst, inhibiting or completely stopping the polymerization.[9]

-

Protecting Groups: One potential strategy to overcome this is to protect the ester group before polymerization and then deprotect it after polymerization. However, this adds extra steps to the synthesis.

-

Catalyst Choice: Homogeneous metallocene catalysts might offer better tolerance to functional groups compared to traditional heterogeneous Ziegler-Natta catalysts.[10][11] The use of a cocatalyst like methylaluminoxane (MAO) is standard for these systems.[10][12]

Due to the high probability of catalyst deactivation, detailed protocols for these methods are not provided as a primary recommendation. Researchers attempting these methods should screen a variety of catalysts and consider protecting group strategies.

Polymer Characterization

A thorough characterization of the synthesized polymer is essential to understand its properties.

| Technique | Information Obtained |

| ¹H and ¹³C NMR Spectroscopy | Confirms the polymer structure and allows for the calculation of monomer conversion. |

| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |

| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg) and other thermal transitions. |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and decomposition profile of the polymer.[13] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of characteristic functional groups in the polymer. |

Potential Applications in Drug Development

Polymers derived from 3-(2-carboethoxyphenyl)-1-propene hold promise in the field of drug development due to the versatile carboethoxy group.

-

Drug Conjugation: The ester can be hydrolyzed to a carboxylic acid, which can then be used to covalently attach drug molecules.

-

Polymer Micelles: Amphiphilic block copolymers can be synthesized, which can self-assemble into micelles for the encapsulation and delivery of hydrophobic drugs.[7]

-

Biocompatible Coatings: These polymers could be used to coat medical devices to improve their biocompatibility.

-

Immunostimulating Agents: Polymers containing carboxylic acid groups, such as polyphosphazene polyacids, have shown potential as immunostimulating compounds.[14][15][16]

Experimental Workflows and Diagrams

Workflow for Free-Radical Polymerization

Caption: General workflow for free-radical polymerization.

Mechanism of RAFT Polymerization

Caption: Simplified mechanism of RAFT polymerization.

Conclusion

The polymerization of 3-(2-carboethoxyphenyl)-1-propene offers a pathway to novel functional polymers with significant potential in various scientific and industrial fields, including drug development. While free-radical and controlled radical polymerization methods are the most straightforward approaches, anionic polymerization presents an option for achieving highly defined polymer architectures, albeit with greater experimental challenges. The choice of polymerization technique should be guided by the desired polymer characteristics and the specific application in mind. The protocols and insights provided in this document serve as a foundational guide for researchers to successfully synthesize and characterize polymers from this versatile monomer.

References

-

Wikipedia. Ziegler–Natta catalyst. Available from: [Link]

-

Chemistry LibreTexts. 7.4.1: Ziegler-Natta Polymerizations. 2023. Available from: [Link]

-

Wikipedia. Cationic polymerization. Available from: [Link]

-

Metallocene Catalysts for Olefin Polymerization. Available from: [Link]

-

THE EFFECT OF A ZIEGLER-NATTA CATALYST AND THE POLYMERIZATION PARAMETERS ON THE BASIC PROPERTIES OF POLYETHYLENE. Available from: [Link]

-

Propene polymerization using homogeneous MAO-activated metallocene catalysts - KOPS. Available from: [Link]

-

Propene Polymerization with Catalyst Mixtures Containing Different ansa-Zirconocenes: Chain Transfer to Alkylaluminum Cocatalysts and Formation of Stereoblock Polymers. Available from: [Link]

-

Professor Dave Explains. Ziegler-Natta Polymerization. 2026. Available from: [Link]

-

Anionic Vinyl Polymerization. Available from: [Link]

-

Discovery and development of metallocene-based polyolefins with special propertie. Available from: [Link]

-

A Study of Ziegler–Natta Propylene Polymerization Catalysts by Spectroscopic Methods. Available from: [Link]

-

Free Radical Polymers with Tunable and Selective Bio- and Chemical Degradability - PMC. Available from: [Link]

-

Interfacial Free Radical Polymerization of Thin Films (60th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund). Available from: [Link]

- Anionic polymerization process - Patent 0250015.

-

Optimizing the Synthesis of CO 2 -Responsive Polymers: A Kinetic Model Approach for Scaling Up - MDPI. Available from: [Link]

-

Anionic Polymerization of an Amphiphilic Copolymer for Preparation of Block Copolymer Micelles Stabilized by π-π Stacking Interactions - PubMed. Available from: [Link]

-

METALLOCENE CATALYSTS AND THEIR SUPPORTS FOR OLEFIN POLYMERIZATION. Available from: [Link]

-

Metallocene Catalysts in Polymerization | PDF | Polymers - Scribd. Available from: [Link]

-

Synthesis and Polymerization of an Ortho-Para-Substituted Tetraalkoxy [2.2]Paracylophane-1,9-diene. Available from: [Link]

-

Cationic Polymerization of 1,2-Epoxypropane by an Acid Exchanged Montmorillonite Clay in the Presence of Ethylene Glycol - MDPI. Available from: [Link]

-

Preparation and characterization of poly(propylene fumarate-co-ethylene glycol) hydrogels. Available from: [Link]

-

Synthesis, properties and applications of the polyphenylene - ResearchGate. Available from: [Link]

-

Free-radical frontal polymerization: self-propagating thermal reaction waves - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Available from: [Link]

-

Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. Available from: [Link]

-

Living Anionic Polymerization | Encyclopedia MDPI. Available from: [Link]

-

Anionic polymerization of various methacrylates initiated with LiCI- complexed sBuLi - ORBi. Available from: [Link]

-

Cationic nano-objects produced by polymerization-induced self-assembly using sulfonium-macro chain transfer agents with different counter anions - RSC Publishing. Available from: [Link]

-

EXPERIMENTAL STUDY OF LIVING FREE RADICAL POLYMERIZATION USING TRIFUNCTIONAL INITIATOR AND POLYMERIZATION MEDIATED BY NITROXIDES - INIS-IAEA. Available from: [Link]

-

The Co-polymerization Kinetics and Flocculation Effects of CO2-Responsive Cationic Polymers | Francis Academic Press. Available from: [Link]

-

Synthesis and biologically relevant properties of polyphosphazene polyacids - PubMed. Available from: [Link]

-

HIGHLIGHT - Controlled Radical Polymerization. Available from: [Link]

-

Controlled Radical Polymerization: from Oxygen Inhibition and Tolerance to Oxygen Initiation. Available from: [Link]

-

Poly[di(sodium carboxylatoethylphenoxy)phosphazene] (PCEP) is a potent enhancer of mixed Th1/Th2 immune responses in mice immunized with influenza virus antigens - PubMed. Available from: [Link]

-

Synthesis of π-conjugated polycyclic compounds by late-stage extrusion of chalcogen fragments - Beilstein Journals. Available from: [Link]

-

Synthesis, properties, and biological activity of poly[di(sodium carboxylatoethylphenoxy)phosphazene] - PubMed. Available from: [Link]

-

Synthesis, Characterization, and Modification of Poly(Organophosphazenes), that Bear Both 2,2,2-Trifluoroethoxy and Phenoxy Groups - ResearchGate. Available from: [Link]

-

Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies - MDPI. Available from: [Link]

-

Synthesis of poly(propylene carbonate) from highly active, inexpensive achiral (Salph)Co(III)X as initiator and bis(triphenyl phosphine) iminium as co-initiator | Request PDF - ResearchGate. Available from: [Link]

-

Phase Behavior of the Mixtures of 2- and 3-Components for Poly(styrene-co-octafluoropentyl methacrylate) by Dispersion Polymerization under CO2 - PMC. Available from: [Link]

Sources

- 1. Controlled Radical Polymerization: from Oxygen Inhibition and Tolerance to Oxygen Initiation [cjps.org]

- 2. Free Radical Polymers with Tunable and Selective Bio- and Chemical Degradability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cationic nano-objects produced by polymerization-induced self-assembly using sulfonium-macro chain transfer agents with different counter anions - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 6. orbi.uliege.be [orbi.uliege.be]

- 7. Anionic Polymerization of an Amphiphilic Copolymer for Preparation of Block Copolymer Micelles Stabilized by π-π Stacking Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ac1.hhu.de [ac1.hhu.de]

- 11. poj.ippi.ac.ir [poj.ippi.ac.ir]

- 12. Propene polymerization using homogeneous MAO-activated metallocene catalysts : Me<sub>2</sub>Si(Benz[e]Indenyl)<sub>2</sub>ZrCl<sub>2</sub>/MAO vs. Me<sub>2</sub>Si(2-Me-Benz[e]Indenyl)<sub>2</sub>ZrCl<sub>2</sub>/MAO [kops.uni-konstanz.de]

- 13. cpsm.kpi.ua [cpsm.kpi.ua]

- 14. Synthesis and biologically relevant properties of polyphosphazene polyacids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Poly[di(sodium carboxylatoethylphenoxy)phosphazene] (PCEP) is a potent enhancer of mixed Th1/Th2 immune responses in mice immunized with influenza virus antigens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, properties, and biological activity of poly[di(sodium carboxylatoethylphenoxy)phosphazene] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Heterocyclic Synthesis from 3-(2-Carboethoxyphenyl)-1-propene

Executive Summary

This application note details the synthetic utility of 3-(2-Carboethoxyphenyl)-1-propene (commonly referred to as Ethyl 2-allylbenzoate ) as a divergent platform for constructing oxygen and nitrogen heterocycles. Due to the "ortho-effect," where the electrophilic ester and nucleophilic allyl group are in proximity, this scaffold is ideal for halocyclization and transition-metal-catalyzed annulation .

This guide provides validated protocols for synthesizing isochroman-1-ones (isocoumarins) and isoquinolin-1(2H)-ones , key pharmacophores in drug discovery.

Strategic Reaction Landscape

The transformation of Ethyl 2-allylbenzoate relies on activating the allyl double bond to facilitate intramolecular nucleophilic attack by the pendant carbonyl derivative.

Pathway Visualization

Figure 1: Divergent synthetic pathways from Ethyl 2-allylbenzoate to oxygen and nitrogen heterocycles.[1][2]

Protocol A: Synthesis of 4-Iodoisochroman-1-one (Iodolactonization)

Target: Oxygen Heterocycles (Isocoumarin derivatives). Mechanism: Electrophilic activation of the alkene followed by 6-endo-trig cyclization.

Rationale

Direct iodolactonization of the ester is kinetically slow. The protocol requires prior hydrolysis to the acid (2-allylbenzoic acid), which cyclizes rapidly under mild conditions. The iodine atom installed at the C4 position is a versatile handle for further cross-coupling (Suzuki, Sonogashira).

Materials

-